1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with methyl and propyl groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with 1-propyl-1H-pyrazol-5-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of functional materials and dyes
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A structurally related compound with similar reactivity.
1-Propyl-1H-pyrazole: Another related compound with a propyl group on the pyrazole ring.
5-Amino-pyrazoles: Known for their versatile applications in organic synthesis and medicinal chemistry.
Uniqueness
1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups on the pyrazole ring provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-7-17-11(5-6-14-17)9-13-12-8-10(2)16(3)15-12/h5-6,8H,4,7,9H2,1-3H3,(H,13,15) |
InChI Key |
LXKGQOPURNZELN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
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